Regioisomeric Fluorine Differentiation: 2,5-Difluoro vs. 2,4-Difluoro Pattern in RORγ Inverse Agonist Scaffold
The target compound features a 2,5-difluorobenzenesulfonamide substitution pattern, distinct from the 2,4-difluoro pattern in the structurally validated RORγ inverse agonist XY039 (13e). While XY039 (2,4-difluoro regioisomer) demonstrates an IC50 of 550 nM (0.55 μM) and a thermal shift ΔTm of 8.1 °C in the Gal4-RORγ LBD luciferase reporter assay , the 2,5-difluoro regioisomer represents an unexplored vector in fluorine positional scanning SAR. In the broader tetrahydroquinoline sulfonamide RORγ inverse agonist series, the most potent optimized analog XY077 (14a) achieves IC50 = 4 nM with ΔTm = 10.2 °C , indicating that the scaffold is highly tunable and that regioisomeric fluorine placement is a critical variable that has not yet been evaluated for the 2,5-difluoro configuration. The clinically investigated RORγ inverse agonist GSK2981278 serves as an external benchmark with IC50 values of 17 nM (transactivation assay) and 3.2 nM (Th17 IL-17A/IL-22 secretion assay) .
| Evidence Dimension | RORγ inverse agonist potency (IC50) and target engagement (thermal shift ΔTm) |
|---|---|
| Target Compound Data | 2,5-difluoro regioisomer: No published IC50 or ΔTm data available (unexplored regioisomer) |
| Comparator Or Baseline | XY039 (2,4-difluoro analog, 13e): IC50 = 550 nM, ΔTm = 8.1 °C; XY077 (14a): IC50 = 4 nM, ΔTm = 10.2 °C; GSK2981278: IC50 = 17 nM (transactivation), 3.2 nM (Th17 cytokine) |
| Quantified Difference | 2,5-difluoro regioisomer activity is unknown; scaffold dynamic range spans from 550 nM (XY039) to 4 nM (XY077), representing a 138-fold potency window for optimization |
| Conditions | Gal4-RORγ LBD luciferase reporter gene assay; Thermal Shift Assay (TSA) for ΔTm |
Why This Matters
The 2,5-difluoro regioisomer is an unexplored SAR vector within a highly tunable scaffold that spans a 138-fold potency range; procurement enables fluorine positional scanning studies that cannot be conducted with the 2,4-difluoro (XY039) or other regioisomeric analogs.
- [1] Wu XS, Luo XY, Li CC, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024;45(9):1964-1977. View Source
- [2] Guangzhou Institutes of Biomedicine and Health, CAS. XY039 (IC50 = 550 nM, ΔTm = 8.1 °C) and XY077 (IC50 = 4 nM, ΔTm = 10.2 °C). Published April 30, 2024. View Source
